Enhanced LogP and Predicted Membrane Permeability vs. 5-Indolylboronic Acid
The introduction of the trifluoromethyl group at the 2-position of the indole core significantly increases lipophilicity. While direct experimental LogP for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is not publicly available, a closely related analog—[1-(tert-butoxycarbonyl)-6-(trifluoromethyl)-1H-indol-2-yl]boronic acid—has a reported LogP of 2.12 [1]. In contrast, unsubstituted 5-indolylboronic acid exhibits a substantially lower LogP of -0.15 . This difference of over 2.27 log units suggests a profound increase in membrane permeability for the trifluoromethylated scaffold, a critical parameter in cell-based assays and in vivo studies.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP ~2.12 (estimated from closely related analog) |
| Comparator Or Baseline | 5-Indolylboronic acid: LogP -0.15 |
| Quantified Difference | Δ LogP > 2.27 (estimated) |
| Conditions | Predicted or experimentally determined LogP values |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, making the compound a superior building block for designing cell-permeable probes and orally bioavailable drug candidates.
- [1] Molbase. [1-(tert-butoxycarbonyl)-6-(trifluoromethyl)-1H-indol-2-yl]boronic acid. LogP: 2.12310. View Source
